Lipophilicity (LogP) Enhancement: Superior Membrane Permeability Over Des-Fluoro Analog
The lipophilicity of 3-Fluoro-4-(trifluoromethoxy)phenol is quantifiably higher than its closest non-fluorinated analog, 4-(trifluoromethoxy)phenol. The calculated partition coefficient (LogP) is a direct indicator of a molecule's ability to passively diffuse across biological membranes. For 3-Fluoro-4-(trifluoromethoxy)phenol, the LogP is reported as 2.43, compared to 2.29 for the des-fluoro analog 4-(trifluoromethoxy)phenol [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.43 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)phenol: 2.29 |
| Quantified Difference | ΔLogP = +0.14 |
| Conditions | Calculated partition coefficient (ClogP) values obtained from authoritative chemical databases. |
Why This Matters
This quantifiable increase in LogP translates to enhanced cell membrane permeability and oral bioavailability potential, making the 3-fluoro derivative a strategically superior starting point for lead optimization in drug discovery compared to the non-fluorinated analog.
- [1] Molbase. 3-Fluoro-4-(trifluoromethoxy)phenol. Compound Database Entry. View Source
- [2] Molbase. 4-(Trifluoromethoxy)phenol. Compound Database Entry. View Source
